1-(1H-Pyrazol-4-yl)piperazine
Overview
Description
1-(1H-Pyrazol-4-yl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Related piperazine compounds have been found to exhibit anti-inflammatory effects . They have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory response, and their reduction can help alleviate inflammation.
Mode of Action
It’s suggested that related piperazine compounds may interact with the serotonergic system and the benzodiazepine site of the gabaa receptor . This interaction could potentially lead to changes in the nervous system, resulting in anxiolytic and antidepressant-like activities .
Biochemical Pathways
Related piperazine compounds have been shown to influence the serotonergic system and the gabaa receptor . These systems are involved in various biochemical pathways related to mood regulation, anxiety, and depression.
Result of Action
Related piperazine compounds have been shown to exhibit anti-inflammatory effects and potential antidepressant-like activities . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-(1H-Pyrazol-4-yl)piperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as myeloperoxidase and proteins involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can inhibit the activity of myeloperoxidase, leading to a reduction in the production of reactive oxygen species .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in immune cells . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For instance, the compound’s interaction with myeloperoxidase results in enzyme inhibition, which subsequently reduces the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and reduced cellular oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, there may be adverse effects such as gastrointestinal disturbances and hepatotoxicity . The threshold for these toxic effects is typically observed at doses exceeding 200 mg/kg in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-4-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1-(4-bromobutyl)-1H-pyrazole with piperazine under basic conditions can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyrazole-piperazine linkage .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
1-(1H-Pyrazol-4-yl)piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-(1H-Pyrazol-3-yl)piperazine
- 1-(1H-Pyrazol-5-yl)piperazine
- 1-(1H-Pyrazol-4-yl)morpholine
Comparison: 1-(1H-Pyrazol-4-yl)piperazine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets .
Properties
IUPAC Name |
1-(1H-pyrazol-4-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(4-2-8-1)7-5-9-10-6-7/h5-6,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILWPDPGRBPZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307681 | |
Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249151-02-7 | |
Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1249151-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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